molecular formula C9H12N2O4S B14885415 4-(n-Methoxysulfamoyl)-N-methylbenzamide

4-(n-Methoxysulfamoyl)-N-methylbenzamide

Cat. No.: B14885415
M. Wt: 244.27 g/mol
InChI Key: CWIHWQWNSDAUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(n-Methoxysulfamoyl)-N-methylbenzamide is an organic compound that features a benzamide core with a methoxysulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Methoxysulfamoyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with methoxysulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(n-Methoxysulfamoyl)-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfides, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(n-Methoxysulfamoyl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(n-Methoxysulfamoyl)-N-methylbenzamide involves its interaction with specific molecular targets. The methoxysulfamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(n-Methoxysulfamoyl)-3,5-dimethylphenylboronic acid
  • 4-Methoxy-3-(N-methoxysulfamoyl)phenylboronic acid

Uniqueness

4-(n-Methoxysulfamoyl)-N-methylbenzamide is unique due to its specific substitution pattern and the presence of both methoxysulfamoyl and N-methyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

4-(methoxysulfamoyl)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(12)7-3-5-8(6-4-7)16(13,14)11-15-2/h3-6,11H,1-2H3,(H,10,12)

InChI Key

CWIHWQWNSDAUOY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)S(=O)(=O)NOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.